Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which features a spiro junction where two rings share a single atom. This configuration results in a rigid and compact molecular framework that is of significant interest in various scientific fields, including chemistry and medicinal research. The compound is primarily utilized as a building block for synthesizing more complex molecules and has potential applications in drug development due to its bioactive properties.
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate falls under the classification of diazaspiro compounds, which are known for their structural diversity and biological activity. It is synthesized from benzylamine and suitable spirocyclic precursors, making it an important compound in organic synthesis and medicinal chemistry .
The synthesis of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate typically involves several key steps:
Industrial production may employ continuous flow reactors to enhance efficiency and consistency in large-scale synthesis.
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. The rigid spirocyclic structure allows for high specificity in binding interactions due to:
Relevant data is essential for understanding how this compound behaves under various conditions, influencing its applications in research and industry .
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate has several scientific applications:
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate represents a privileged subclass of spirocyclic architectures characterized by orthogonal ring planes connected at a single quaternary carbon. This compact bicyclic system (MW = 246.29 g/mol) exhibits exceptional three-dimensionality with a fraction of sp³-hybridized atoms (Fsp³ = 0.9) far exceeding typical flat heterocycles [2] [7]. The diazaspiro[3.3]heptane core delivers three key advantages:
Table 1: Key Physicochemical Properties of Benzyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
| Property | Value | Method/Prediction |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ | Empirical |
| Molecular Weight | 246.29 g/mol | Calculated |
| Fraction sp³ (Fsp³) | 0.9 | Computational |
| Topological Polar Surface Area | 41.57 Ų | Ertl et al. 2000 |
| LogP (XLOGP3) | 0.35 | Atomistic/knowledge-based |
| Water Solubility | 16.1 mg/mL | ESOL Model |
| H-bond Acceptors | 4 | Structural Analysis |
| H-bond Donors | 1 | Structural Analysis |
The strategic incorporation of spirocycles in drug discovery has evolved from natural product inspiration to rational design. Early examples (1950s–1980s) featured complex spirocyclic alkaloids like rhynchophylline from Uncaria rhynchophylla, which demonstrated neuroprotective effects but posed synthetic challenges [6]. The 1990s saw engineered spirooxindoles emerge as p53-MDM2 interaction inhibitors (e.g., MI-888, IC₅₀ = 4 nM), exploiting the spiro scaffold’s ability to occupy deep protein pockets [6] [10].
The 21st century marked a paradigm shift toward saturated, lead-like spirocycles. Of 47,000 known bioactive spirocyclic compounds, diazaspiro[3.3]heptanes gained prominence due to:
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6